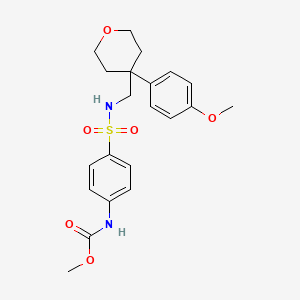
methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N- (4- ( ( (4- (4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide” is similar to the one you’re asking about . It has a molecular weight of 434.49 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N- (4- ( ( (4- (4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide” is 1S/C25H26N2O5/c1-30-21-10-6-19 (7-11-21)25 (12-15-31-16-13-25)17-26-23 (28)18-4-8-20 (9-5-18)27-24 (29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3, (H,26,28) (H,27,29) .
Physical And Chemical Properties Analysis
The compound “N- (4- ( ( (4- (4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide” is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Antimitotic Agents and Biological Activity
Studies have focused on the synthesis and biological evaluation of compounds related to methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate, highlighting their potential as antimitotic agents. For example, chiral isomers of similar compounds have been synthesized and shown to be active in several biological systems, with specific isomers demonstrating greater potency in biological activities. Such studies contribute to the understanding of the structure-activity relationship of these compounds, paving the way for the development of new therapeutic agents (Temple & Rener, 1992).
Synthesis of Aminobenzoic Acid Diamides
Research has also explored the reaction of compounds containing the 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety with various amines to yield corresponding diamides. These synthetic routes offer novel approaches for creating aminobenzoic acid diamides, which have potential applications in drug discovery and development (Agekyan & Mkryan, 2015).
Novel Synthons for Terphenyl Synthesis
Another research direction includes the use of similar compounds as novel synthons for the synthesis of terphenyls from aryl ketones. This innovative synthetic strategy allows for the creation of symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step, demonstrating the versatility of these compounds in organic synthesis (Ram & Goel, 1996).
Antibacterial Activity Studies
Further, the compound and its derivatives have been investigated for their potential antibacterial activity. For instance, novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles were synthesized and tested for their antibacterial properties, showing the importance of such compounds in the search for new antimicrobial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Safety and Hazards
properties
IUPAC Name |
methyl N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-7-3-16(4-8-18)21(11-13-29-14-12-21)15-22-30(25,26)19-9-5-17(6-10-19)23-20(24)28-2/h3-10,22H,11-15H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMGZARUYWJWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)
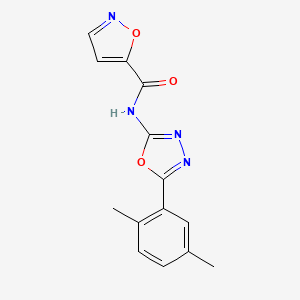
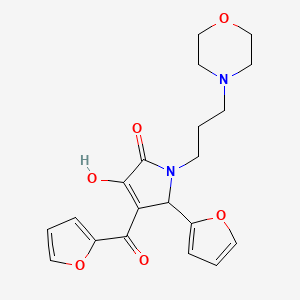

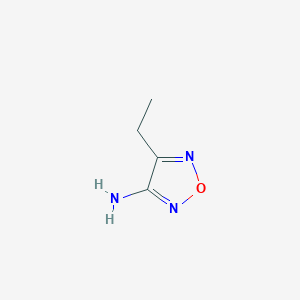
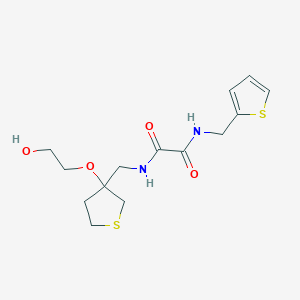
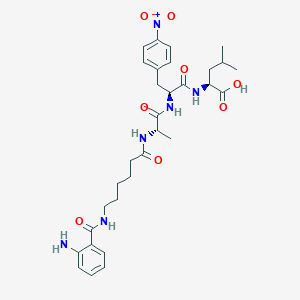
![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)
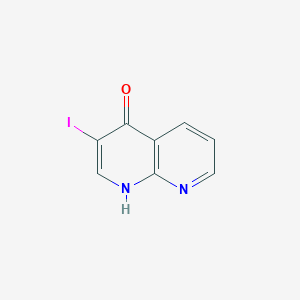
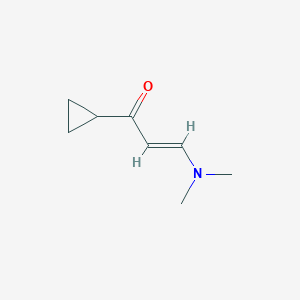

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)
![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)
